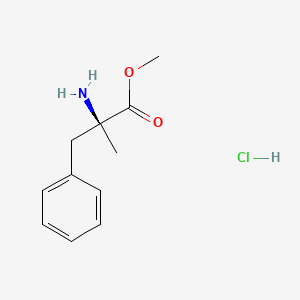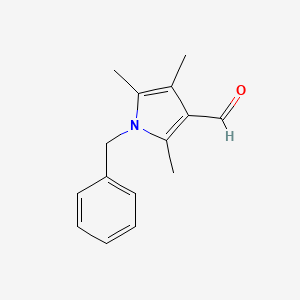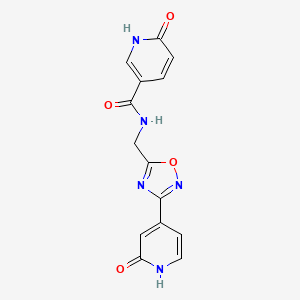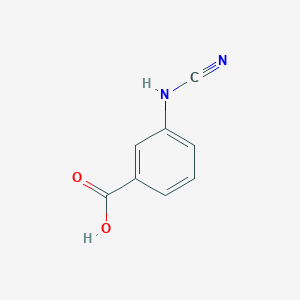
1-(4-methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride" is a derivative of arylpiperazine, a class of compounds known for their pharmacological properties. Arylpiperazines are often explored for their potential as therapeutic agents, particularly in the treatment of depression, as antagonists for various receptors, and for their antiarrhythmic and hypotensive activities .
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of related compounds. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution of 1-methylpiperazine with a bromo analogue . Similarly, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride involved bromination and subsequent amination . These methods suggest that the synthesis of the compound would likely follow a similar pathway involving key steps such as bromination and nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is crucial for their interaction with biological targets. Structural analysis, including conformational studies and X-ray crystallography, helps in understanding the binding mechanisms with receptors. For instance, the structural analysis of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol provided insights into its bioactivity against α1A-adrenoceptor . This suggests that the molecular structure of "1-(4-methylpiperazin-1-yl
Scientific Research Applications
Synthesis and Design of Derivatives
A significant area of research involving 1-(4-methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride focuses on the design and synthesis of novel derivatives for various biological activities. For instance, Yang Jing (2010) highlights the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, showcasing the compound's utility as a precursor in synthetic chemistry for targeting specific biological activities (Yang Jing, 2010).
Pharmacological Properties
Research also delves into the pharmacological properties of related compounds, where derivatives show potential as inhibitors of Src kinase activity, a target for cancer therapy. D. Boschelli et al. (2001) optimized derivatives for potent inhibition of Src kinase activity and Src-mediated cell proliferation, underlining the therapeutic potential of these compounds in oncology (Boschelli, D. et al., 2001).
Catalyst and Enzyme Modeling
In the realm of chemistry and biochemistry, research on compounds with the 4-methylpiperazin moiety includes modeling the active sites of type 3 copper proteins to understand their role in catalytic processes. Michael Merkel et al. (2005) synthesized unsymmetrical dinucleating ligands, including derivatives of 4-methylpiperazin, to study their influence on catecholase activity, providing insights into enzyme mimicry and catalysis (Merkel, Michael et al., 2005).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-3-4-15-5-7-17(8-6-15)21-14-16(20)13-19-11-9-18(2)10-12-19;;/h5-8,16,20H,3-4,9-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQSSSDAIJJAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)





![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)
![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)